(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride
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Overview
Description
(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes an indole moiety, an oxazolidinone ring, and a methylaminoethyl side chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methylaminoethyl Side Chain: This step involves the alkylation of the indole nitrogen with a suitable alkyl halide, followed by reductive amination to introduce the methylamino group.
Construction of the Oxazolidinone Ring: This can be accomplished through cyclization reactions involving amino alcohols and carbonyl compounds under basic conditions.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The oxazolidinone ring can be reduced to the corresponding amino alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylaminoethyl side chain can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino alcohols.
Substitution: Substituted indole derivatives.
Scientific Research Applications
(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride
- (4S)-4-[[3-[2-(ethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride
Uniqueness
(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H20ClN3O2 |
---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12;/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19);1H/t12-;/m0./s1 |
InChI Key |
CLBOBSSVQZRPTR-YDALLXLXSA-N |
Isomeric SMILES |
CNCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3.Cl |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3.Cl |
Origin of Product |
United States |
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